molecular formula C12H11N3O B3056750 1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 73918-70-4

1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No. B3056750
CAS RN: 73918-70-4
M. Wt: 213.23 g/mol
InChI Key: XKNVCGOKEPVGJO-UHFFFAOYSA-N
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Description

“1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound with the IUPAC name 5H-pyridazino [4,5-b]indol-4-ol . It has a molecular weight of 185.19 .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux . This reaction affords 3,5-dihydro-4H-pyridazino [4,5-b]indol-4-one in good yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3O/c14-10-9-7 (5-11-13-10)6-3-1-2-4-8 (6)12-9/h1-5,12H, (H,13,14) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound undergoes mono and dialkylation with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.19 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Structures

  • Synthesis Pathways : A series of 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones was prepared from 2-acetylindole-2-carboxylic acid through a one-pot reaction, providing insights into efficient synthesis methods for this compound (Haider & Wobus, 2007).
  • Chemical Properties and Derivatives : Research on various 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole1,4(5H)-diones and 3,5-dihydro-4H-pyridazino[4,5b]indol-4-ones has been conducted, exploring the properties and potential applications of these derivatives (Haider & Wobus, 2007).

Pharmacological Applications

  • Inhibitors of Blood Platelet Aggregation and Inotropics : Some derivatives of pyridazino[4,5-b]indoles have shown potential as inhibitors of blood platelet aggregation and possess inotropic activity. This indicates potential applications in cardiovascular therapies (Monge et al., 1991).
  • Antihypertensive Agents : Various compounds within this family have been identified as antihypertensive agents, indicating their potential use in the treatment of hypertension (Monge Vega et al., 1982).

Chemical Modifications and Derivatives

  • Acetylation and Structural Variants : Studies have been conducted on the acetylation of pyridazino[4,5-b]indol-4-ones and their dihydro and tetrahydro derivatives, providing insights into chemical modifications and the impact on their properties and applications (Vlasova & Kogan, 1976).

Miscellaneous Applications

  • Antimicrobial Activity : Some pyridazino[4,5-b]indoles have been synthesized and tested for in vitro antimicrobial activity, suggesting potential applications in antimicrobial treatments (Avan, Guven & Guven, 2013).
  • Cardiotonic Agents : Certain pyridazino[4,5-b]indoles have been identified as cardiotonic agents, indicating their potential use in treating heart-related conditions (Monge et al., 1993).

Mechanism of Action

The compound has shown promising, potent, and significant cytotoxic activity against the MCF-7 cell line . Its mode of action is determined through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .

Future Directions

The compound has shown significant cytotoxic activity against the MCF-7 cell line , suggesting potential for future research in cancer therapy. Further studies could explore its effectiveness against other cancer cell lines and its potential for development into a therapeutic drug.

properties

IUPAC Name

1,5-dimethyl-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-10-8-5-3-4-6-9(8)15(2)11(10)12(16)14-13-7/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNVCGOKEPVGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520788
Record name 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73918-70-4
Record name 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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